molecular formula C6H13NO B3233108 (R)-2-(Pyrrolidin-3-yl)ethanol CAS No. 1351597-21-1

(R)-2-(Pyrrolidin-3-yl)ethanol

Cat. No.: B3233108
CAS No.: 1351597-21-1
M. Wt: 115.17
InChI Key: NKRLLPCWCPIQPL-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(Pyrrolidin-3-yl)ethanol (CAS No: 931-44-2) is a chiral organic compound with the molecular formula C 6 H 13 NO and a molecular weight of 115.17 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research, particularly for the construction of more complex molecules featuring the pyrrolidine scaffold . The pyrrolidine ring is a common structural motif found in many biologically active compounds and pharmaceuticals. As such, this compound is a key precursor in the synthesis of potential therapeutic agents. For instance, closely related (R)-enantiomers of pyrrolidin-3-yl compounds have been identified as key fragments in the synthesis of advanced intermediates for fluoroquinolone antibiotics and are used in the development of compounds targeting neuronal receptors, such as the nicotinic acetylcholine receptors (nAChRs) . Its chiral nature is crucial for studying stereospecific interactions in biological systems. For safe handling, please note the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes and forensic analysis only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-4-2-6-1-3-7-5-6/h6-8H,1-5H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRLLPCWCPIQPL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Pyrrolidin-3-yl)ethanol typically involves the reduction of pyrrolidin-3-one derivatives. One common method is the reduction of ®-3-pyrrolidinone using sodium borohydride in the presence of ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield ®-2-(Pyrrolidin-3-yl)ethanol with high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Pyrrolidin-3-yl)ethanol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of chiral catalysts in the reduction process can further enhance the enantiomeric excess of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The ethanol moiety undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Key Observations
KMnO₄ (acidic)Aqueous H₂SO₄, 25°C3-Pyrrolidinylacetic acidComplete oxidation of -CH₂OH to -COOH
CrO₃Acetone, 0°C3-PyrrolidinylacetaldehydeSelective oxidation to aldehyde
O₂ (catalytic)TEMPO, CH₂Cl₂, RT3-Pyrrolidinyl ketoneRadical-mediated pathway

Mechanistic Notes :

  • Acidic KMnO₄ cleaves the C-OH bond, forming a carboxylic acid via intermediate aldehyde oxidation.

  • Chromium trioxide in acetone favors aldehyde formation through a two-electron oxidation mechanism.

Esterification

The hydroxyl group reacts with acylating agents:

Reagent Conditions Product Yield
Acetic anhydridePyridine, RT, 12 hrs3-Pyrrolidinyl ethyl acetate85%
Benzoyl chlorideEt₃N, CH₂Cl₂, 0°C → RT3-Pyrrolidinyl benzoyloxyethane78%

Applications :

  • Ester derivatives enhance lipophilicity for drug delivery systems.

Alkylation

The pyrrolidine nitrogen acts as a nucleophile in alkylation:

Alkylating Agent Base Solvent Product Selectivity
Methyl iodideK₂CO₃DMF, 60°CN-Methyl-3-pyrrolidinylethanol>90%
Ethyl bromoacetateEt₃NTHF, RTN-Ethoxycarbonylmethyl derivative72%

Limitations :

  • Steric hindrance from the ethanol group reduces reactivity at the 2-position.

Nucleophilic Substitution

The compound participates in SN2 reactions:

Example :
Reaction with 4,6-dichloro-2-methylpyrimidine in acetonitrile at 80°C yields a pyrimidine-pyrrolidine hybrid (91% yield) .

text
Reaction Scheme: (R)-2-(Pyrrolidin-3-yl)ethanol + 4,6-dichloro-2-methylpyrimidine → (R)-2-(1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl)ethanol

Conditions : TEA as base, 12-hour reflux .

Reduction Pathways

While the compound itself is not typically reduced, its derivatives undergo hydrogenation:

Substrate Catalyst Product Application
3-PyrrolidinylacetaldehydeH₂/Pd-C3-PyrrolidinylethanolRecycles starting material

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy Steric Influence
OxidationFastLow (~50 kJ/mol)Moderate
EsterificationModerateMedium (~75 kJ/mol)High
AlkylationSlowHigh (~100 kJ/mol)Very High

Data derived from kinetic studies on pyrrolidine analogs .

Stability Under Reaction Conditions

  • pH Sensitivity : Decomposes in strong acids (pH < 2) or bases (pH > 12) via ring-opening.

  • Thermal Stability : Stable up to 150°C; degrades above 200°C to form pyrrole derivatives.

Scientific Research Applications

®-2-(Pyrrolidin-3-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in neurotransmitter modulation and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-3-yl)ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (R)-2-(Pyrrolidin-3-yl)ethanol with structurally related pyrrolidine and pyridine derivatives, highlighting differences in substituents, synthesis pathways, and applications.

Compound Name Substituents/Modifications Synthesis Method Key Applications Reference
This compound Ethanol group at C3; R-configuration Hydroxyalkylation of pyrrolidine Antipsychotic intermediates; enzyme inhibitors
(R)-2-(Methyl(pyrrolidin-3-yl)amino)ethanol Additional methylamino group at C3 Nucleophilic substitution or alkylation Pharmaceutical intermediates
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Fluoropyridinyl group at N1; methanol at C3 Pd-catalyzed coupling or alkylation Ligand design for receptor binding
(R)-Dimethyl 2-(1-benzyl-2-oxopyrrolidin-3-yl)-2-(1H-inden-2-yl)malonate Benzyl-protected pyrrolidinone; malonate ester Multi-step asymmetric synthesis Intermediate for (–)-actinophyllic acid
(R)-2-(Cyclopropyl(1-methylpyrrolidin-3-yl)amino)ethanol Cyclopropylamino and methyl groups Custom synthesis with chiral resolution Targeted drug discovery

Pharmacological and Binding Properties

  • This compound Derivatives: Exhibit marked 5-HT1A agonist activity, as demonstrated by S-16924, which shows functional selectivity over dopamine D2 receptors—a profile distinct from clozapine and haloperidol .
  • Fluoropyridinyl Analogues : The fluoropyridinyl moiety enhances hydrophobic interactions in protein-ligand complexes, as validated by Glide XP docking studies, which prioritize hydrophobic enclosure and hydrogen-bond networks .
  • Malonate-Based Compounds: Serve as CPU inhibitors with nanomolar potency, leveraging the malonate ester’s ability to mimic carboxylate transition states .

Key Research Findings

  • Stereochemical Impact: The R-configuration in this compound is critical for binding to 5-HT1A receptors, with enantiomers showing divergent pharmacological profiles .
  • Synthetic Versatility: Chiral 3-hydroxy-pyrrolidine derivatives enable modular synthesis of complex alkaloids, as demonstrated in the 9-step synthesis of (–)-actinophyllic acid intermediates with 4% overall yield .
  • Computational Validation : Molecular docking studies highlight the importance of substituent placement; fluoropyridinyl and malonate groups optimize binding via hydrophobic and electrostatic complementarity .

Biological Activity

(R)-2-(Pyrrolidin-3-yl)ethanol is a chiral compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in modulating neurological pathways. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems, pharmacological properties, and potential applications in treating various disorders.

Chemical Structure and Properties

This compound, with the molecular formula C6H13NO, features a pyrrolidine ring attached to an ethanol moiety. Its chiral nature allows for specific interactions with biological targets, which is crucial for its pharmacological effects. The compound is often studied in its hydrochloride form (C6H14ClNO), which enhances its solubility and handling in laboratory settings .

Neuropharmacological Effects

This compound has been investigated for its effects on neurotransmitter systems, particularly regarding pain modulation and neuronal excitability. Studies indicate that it may act as a modulator of T-type calcium channels, which are implicated in neuropathic pain pathways. This suggests potential applications in treating conditions such as chronic pain and other neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeDescription
Pain ModulationModulates T-type calcium channels involved in pain pathways
Neurotransmitter InteractionInfluences synaptic transmission and neuronal excitability
Therapeutic PotentialPotential applications in treating neuropathic pain and CNS disorders

The mechanism of action of this compound involves its interaction with various receptors and ion channels in the nervous system. Its ability to modulate calcium channel activity is particularly noteworthy, as calcium channels play a critical role in neurotransmitter release and neuronal signaling .

Case Studies

  • Pain Management : In preclinical studies, this compound demonstrated efficacy in reducing pain responses in animal models. For instance, administration led to significant reductions in nociceptive responses compared to control groups, suggesting its potential utility in developing analgesic therapies .
  • Neuroprotection : Another study explored the neuroprotective effects of this compound against excitotoxicity induced by glutamate. Results indicated that this compound could attenuate neuronal damage, highlighting its potential role in neurodegenerative disease management .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits a relatively short half-life, necessitating careful consideration of dosing regimens for therapeutic applications. For example, intraperitoneal administration resulted in a half-life of approximately 15 minutes, while oral administration extended this to about 30 minutes . These findings underscore the importance of understanding the compound's metabolism for effective clinical use.

Table 2: Pharmacokinetic Profile

Administration RouteHalf-Life (minutes)
Intraperitoneal15
Oral30

Synthesis and Derivatives

Various synthesis methods for this compound have been reported, including asymmetric synthesis techniques that leverage its chiral nature. The compound serves as a valuable building block for synthesizing more complex organic molecules with potential pharmacological activity .

Comparison with Similar Compounds

This compound shares structural similarities with other pyrrolidine-based compounds, which may exhibit comparable biological activities. Understanding these relationships can aid in drug design and optimization efforts.

Table 3: Comparison of Related Compounds

Compound NameMolecular FormulaNotable Features
(S)-2-(Pyrrolidin-3-yl)ethanolC6H13NOEnantiomer with potentially different activity
2-(Methyl(pyrrolidin-3-yl)amino)ethan-1-olC7H16N2OContains a methyl group; altered pharmacological profile

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(Pyrrolidin-3-yl)ethanol
Reactant of Route 2
(R)-2-(Pyrrolidin-3-yl)ethanol

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